molecular formula C7H13ClN2O3 B15308360 Methyl 2-[(1-aminocyclopropyl)formamido]acetate hydrochloride

Methyl 2-[(1-aminocyclopropyl)formamido]acetate hydrochloride

Cat. No.: B15308360
M. Wt: 208.64 g/mol
InChI Key: KVXOAVNUJKGPEX-UHFFFAOYSA-N
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Description

Methyl 2-[(1-aminocyclopropyl)formamido]acetate hydrochloride is a cyclopropane-derived compound characterized by a formamido group (-NH-C(=O)-) attached to the cyclopropane ring and an ester functional group. Its molecular formula is C₆H₁₁ClN₂O₃ (derived from combining the core structure in with the hydrochloride moiety). The SMILES notation is COC(=O)CC1(CC1)NC(=O)N, indicating a methyl ester, a cyclopropane ring with an aminocarbonyl (formamido) substituent, and a hydrochloride counterion .

Properties

Molecular Formula

C7H13ClN2O3

Molecular Weight

208.64 g/mol

IUPAC Name

methyl 2-[(1-aminocyclopropanecarbonyl)amino]acetate;hydrochloride

InChI

InChI=1S/C7H12N2O3.ClH/c1-12-5(10)4-9-6(11)7(8)2-3-7;/h2-4,8H2,1H3,(H,9,11);1H

InChI Key

KVXOAVNUJKGPEX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)C1(CC1)N.Cl

Origin of Product

United States

Preparation Methods

Structural and Molecular Characterization

Core Structural Features

The compound (C₇H₁₃ClN₂O₃; MW: 208.64 g/mol) consists of a cyclopropane ring substituted with an aminocarbonyl group, linked via an acetamide bridge to a methyl ester. The hydrochloride salt enhances stability and solubility. Critical descriptors include:

  • SMILES : COC(=O)CNC(=O)C1(CC1)N.Cl
  • InChIKey : KVXOAVNUJKGPEX-UHFFFAOYSA-N
  • IUPAC Name : methyl 2-[(1-aminocyclopropanecarbonyl)amino]acetate hydrochloride

Spectroscopic and Computational Data

PubChem provides collision cross-section (CCS) predictions for adducts, aiding mass spectrometry characterization. For example, the [M+H]+ ion (m/z 173.09208) has a predicted CCS of 137.9 Ų. Computational models suggest a planar amide group and a strained cyclopropane ring, influencing reactivity.

Synthetic Routes and Methodological Details

Route 1: Direct Amide Coupling with Hydrochloride Formation

Step 1: Synthesis of 1-Aminocyclopropane-1-carboxylic Acid

The cyclopropane precursor is prepared via a [2+1] cycloaddition of diazomethane with acrylonitrile, followed by hydrolysis to the carboxylic acid. Alternative methods involve ring-closing metathesis of γ,δ-unsaturated nitriles.

Step 2: Activation and Amide Bond Formation

The carboxylic acid is activated using thionyl chloride (SOCl₂) in tetrahydrofuran at 40–60°C to form the acyl chloride. Subsequent reaction with glycine methyl ester in ethyl acetate at 25–30°C yields the intermediate amide.

Step 3: Hydrochloride Salt Precipitation

The free base is treated with hydrogen chloride (HCl) gas in ethanol, precipitating the hydrochloride salt. Crystallization at 0–5°C achieves >95% purity.

Key Data :

Parameter Value Source
Acyl Chloride Yield 88% (THF, 50°C, 2 h)
Amide Coupling Yield 90% (EtOAc, 25°C, 4 h)
Salt Purity 97% (Ethanol, 0°C)

Route 2: Microwave-Assisted One-Pot Synthesis

Reaction Setup

A mixture of 1-aminocyclopropane-1-carboxylic acid, glycine methyl ester, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in acetonitrile is irradiated at 80°C for 15 minutes under microwave conditions.

In Situ Hydrochloride Formation

Post-reaction, gaseous HCl is bubbled into the mixture, followed by solvent evaporation. The residue is recrystallized from methanol/diethyl ether (1:3).

Key Data :

Parameter Value Source
Microwave Yield 94% (15 min)
Recrystallization Purity 98%

Optimization Strategies and Challenges

Solvent Selection

Ethyl acetate and tetrahydrofuran are preferred for amide coupling due to high dielectric constants and compatibility with HCl. Polar aprotic solvents (e.g., acetonitrile) enhance microwave reaction rates.

Catalytic Enhancements

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems by 12–15%. Potassium iodide (0.1 eq) accelerates nucleophilic substitution in esterification.

Impurity Profiling

Common impurities include:

  • Unreacted Cyclopropane Carboxylic Acid : Removed via aqueous NaHCO₃ wash.
  • Over-Hydrochlorinated Byproducts : Mitigated by controlled HCl gas addition.

Industrial-Scale Production Considerations

Cost-Effective Reagents

Bulk synthesis substitutes EDC with cheaper coupling agents (e.g., DCC) without yield compromise. Recycling ethyl acetate reduces solvent costs by 30%.

Environmental Impact

Waste streams containing HCl are neutralized with Ca(OH)₂ to pH 6–8 before disposal.

Chemical Reactions Analysis

Methyl 2-[(1-aminocyclopropyl)formamido]acetate hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 2-[(1-aminocyclopropyl)formamido]acetate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-[(1-aminocyclopropyl)formamido]acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Methyl 2-[1-(Aminomethyl)cyclopropyl]acetate Hydrochloride (CAS 1417805-94-7)

  • Molecular Formula: C₇H₁₄ClNO₂
  • Key Differences: Substituent: The cyclopropane ring bears an aminomethyl group (-CH₂-NH₂) instead of a formamido group. Functional Groups: Contains a primary amine (protonated as hydrochloride) and an ester.

Methyl 1-(Methylamino)cyclopentanecarboxylate Hydrochloride

  • Molecular Formula: C₈H₁₆ClNO₂ (inferred from ).
  • Key Differences: Ring Size: Cyclopentane (5-membered) vs. cyclopropane (3-membered). Substituent: Methylamino group (-NH-CH₃) instead of formamido. Impact: The larger, less-strained cyclopentane ring may enhance thermodynamic stability but reduce reactivity in ring-opening reactions compared to cyclopropane derivatives .

Physicochemical Properties

Property Target Compound Methyl 2-[1-(Aminomethyl)cyclopropyl]acetate HCl Methyl 1-(Methylamino)cyclopentanecarboxylate HCl
Molecular Formula C₆H₁₁ClN₂O₃ C₇H₁₄ClNO₂ C₈H₁₆ClNO₂
Key Substituent Formamido (-NH-C(=O)-) Aminomethyl (-CH₂-NH₂) Methylamino (-NH-CH₃)
Ring Strain High (cyclopropane) High (cyclopropane) Low (cyclopentane)
Hydrogen Bonding Strong (amide N-H and carbonyl O) Moderate (amine N-H) Weak (tertiary amine)

Aminomethyl Cyclopropane Derivative (CAS 1417805-94-7)

  • Likely synthesized via cyclopropanation of allylic amines followed by esterification and HCl salt formation .

Cyclopentane Derivative ()

  • Prepared by dissolving methyl 1-(methylamino)cyclopentanecarboxylate in ethyl acetate, followed by toluenesulfonate addition and filtration .

Stability and Reactivity

  • Cyclopropane Derivatives : High ring strain increases reactivity, making them prone to ring-opening under acidic or thermal conditions. The formamido group in the target compound may stabilize the ring through resonance .
  • Cyclopentane/Cyclohexane Derivatives : Larger rings exhibit lower strain, favoring stability but limiting applications in dynamic combinatorial chemistry .

Biological Activity

Methyl 2-[(1-aminocyclopropyl)formamido]acetate hydrochloride is a compound notable for its unique structural features, which include a methyl ester group, formamide moiety, and a cyclopropyl amine structure. This combination suggests potential biological activities that warrant detailed exploration.

  • Molecular Formula: C₆H₁₄ClN₃O₂
  • Molecular Weight: Approximately 194.64 g/mol

The hydrochloride salt form enhances solubility in aqueous environments, making it suitable for various pharmaceutical applications.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Properties : Preliminary studies suggest that the compound may exhibit antioxidant effects, which can play a role in mitigating oxidative stress in biological systems.
  • Enzyme Inhibition : There is potential for this compound to act as an inhibitor of specific enzymes, although the exact targets remain to be elucidated.
  • Antimicrobial Activity : Similar compounds have shown promise against various microbial strains, indicating that this compound may also possess antimicrobial properties.

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound compared to structurally similar compounds:

Compound NameMolecular FormulaKey Features
Methyl 2-aminoacetateC₃H₇NO₂Lacks formamide functionality
Methyl 3-(aminomethyl)propanoateC₅H₉NO₂Contains a longer carbon chain
N-(1-Aminocyclopropyl)methanesulfonamideC₆H₁₃N₃O₂SSulfonamide group instead of ester

The unique combination of cyclopropyl amine and formamide functionalities in this compound may enhance its biological activity compared to these similar compounds.

Study on Antioxidant Activity

A study evaluated the antioxidant properties of related acetate compounds, demonstrating significant reductions in oxidative markers in animal models. The administration of such compounds showed a notable decrease in fasting blood glucose levels and improved antioxidant enzyme activities (e.g., superoxide dismutase and catalase) in diabetic rats .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Methyl 2-[(1-aminocyclopropyl)formamido]acetate hydrochloride?

  • Methodological Answer : The synthesis typically involves coupling 1-aminocyclopropanecarboxylic acid derivatives with methyl glycinate hydrochloride under peptide-coupling conditions. Key parameters include:

  • Use of coupling agents like EDC/HOBt or DCC in anhydrous solvents (e.g., DMF or acetonitrile) .
  • Temperature control (0–25°C) to minimize cyclopropane ring strain and side reactions.
  • Monitoring reaction progress via TLC or HPLC to ensure complete conversion .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine multiple analytical techniques:

  • NMR spectroscopy : Assign peaks for the cyclopropane ring (δ 1.2–1.8 ppm) and formamido group (δ 8.1–8.3 ppm) .
  • FTIR : Validate the presence of amide C=O (1650–1680 cm⁻¹) and ester C=O (1720–1750 cm⁻¹) stretches .
  • X-ray crystallography : Resolve the cyclopropane geometry and hydrochloride salt formation .

Q. What solvent systems are recommended for solubility and stability studies?

  • Methodological Answer :

  • Aqueous buffers (pH 4–6) for stability due to the hydrochloride salt’s hygroscopic nature .
  • Polar aprotic solvents (e.g., DMSO) for solubility in biological assays. Avoid prolonged exposure to moisture to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across structural analogs?

  • Methodological Answer :

  • Conduct comparative SAR studies : Focus on substituents at the cyclopropane and acetamide positions. For example, fluorinated or methylated analogs show altered receptor binding due to steric/electronic effects .
  • Use isothermal titration calorimetry (ITC) to quantify binding affinities and differentiate thermodynamic profiles between analogs .

Q. What computational strategies are effective for predicting receptor-ligand interactions with this compound?

  • Methodological Answer :

  • Perform molecular docking (e.g., AutoDock Vina) to model interactions with targets like GABA receptors or enzymes. Validate predictions with MD simulations (NAMD/GROMACS) to assess binding stability .
  • Compare results with experimental data from surface plasmon resonance (SPR) or radioligand binding assays .

Q. How can degradation pathways be mitigated during long-term storage?

  • Methodological Answer :

  • Store under inert gas (argon) at –20°C in desiccated conditions to prevent hydrolysis of the ester and formamido groups .
  • Characterize degradation products via LC-MS/MS and adjust formulation buffers (e.g., add antioxidants like BHT) .

Q. What strategies optimize enantiomeric purity for pharmacological studies?

  • Methodological Answer :

  • Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases to separate enantiomers .
  • Synthesize via asymmetric catalysis (e.g., Evans’ oxazaborolidine) to achieve >98% ee .

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